Fulvestrant sulfone

Analytical Chemistry Pharmaceutical Quality Control Chromatographic Separation

Procure Fulvestrant sulfone (98008-06-1)—the official EP Impurity B and USP Fulvestrant Sulfone reference standard. Unlike generic analogs, this sulfone metabolite is the pharmacopoeia-mandated impurity marker for Fulvestrant API. Demand certified, structurally characterized material for HPLC system suitability, validated quantitation of the over-oxidation byproduct at ICH thresholds, and audit-ready CMC documentation. Substituting with uncharacterized material risks method failure and regulatory rejection. Ensure lot-specific CoA, traceability to EP/USP monographs, and stability data for GMP QC, ANDA filing, and metabolic profiling.

Molecular Formula C32H47F5O4S
Molecular Weight 622.8 g/mol
CAS No. 98008-06-1
Cat. No. B193560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulvestrant sulfone
CAS98008-06-1
Synonyms(7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol
Molecular FormulaC32H47F5O4S
Molecular Weight622.8 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
InChIInChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1
InChIKeyNQYWBGDKCPOMGL-LSVBPWPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Fulvestrant Sulfone (CAS 98008-06-1): A Critical Analytical Impurity Reference Standard for SERD Drug Development and Quality Control


Fulvestrant sulfone (CAS 98008-06-1), a 3-hydroxy steroid with the molecular formula C32H47F5O4S [1], is a defined oxidative metabolite and impurity of the selective estrogen receptor degrader (SERD) Fulvestrant . It is formed via the oxidation of the parent drug's sulfoxide moiety to a sulfone group . The compound is officially designated as 'Fulvestrant EP Impurity B' in the European Pharmacopoeia and 'Fulvestrant Sulfone' as a USP impurity [1]. It serves primarily as a pharmaceutical analytical impurity reference material, essential for ensuring the purity, safety, and regulatory compliance of Fulvestrant active pharmaceutical ingredient (API) and finished drug products .

Why Fulvestrant Sulfone (CAS 98008-06-1) Cannot Be Substituted by Generic Fulvestrant or Other SERD Analogs in Analytical and R&D Workflows


Fulvestrant sulfone is not simply a less potent analog of the parent drug Fulvestrant. It is a structurally distinct molecule with a sulfonyl group (S(=O)₂) replacing the sulfinyl group (S(=O)) present in the parent drug [1], leading to different physicochemical properties [2] and, critically, a different biological activity profile . While some vendors describe it as an estrogen receptor antagonist , it has also been reported as a ligand-independent activator of estrogen function . This functional dichotomy underscores why it cannot be used as a simple substitute for Fulvestrant in biological assays. From an analytical chemistry and regulatory perspective, the situation is even more clear-cut: pharmacopoeias mandate the use of specific, characterized impurity reference standards like Fulvestrant sulfone for validated HPLC and LC-MS methods [1]. Substituting with a generic standard or an uncharacterized in-house preparation would compromise method validity, result in failed regulatory audits, and ultimately delay drug development or manufacturing release [1].

Quantitative Differentiation of Fulvestrant Sulfone (CAS 98008-06-1) from Fulvestrant and Other Analogs: A Technical Evidence Guide for Procurement


Fulvestrant Sulfone vs. Parent Fulvestrant: Distinct Physicochemical Properties Critical for Analytical Method Development

Fulvestrant sulfone exhibits distinct physicochemical properties from its parent drug, Fulvestrant, which directly impact chromatographic separation and method development. It has a higher molecular weight (622.77 g/mol) and a different predicted density and boiling point compared to Fulvestrant (MW: 606.77 g/mol) [REFS-1, REFS-2]. These differences are fundamental to its utility as a system suitability standard; it elutes at a different retention time from Fulvestrant in HPLC methods, enabling the validation of separation power and system performance . The chromatographic challenge of separating Fulvestrant sulfone from the main peak has been specifically noted in analytical literature, highlighting the practical importance of this differentiated property [2].

Analytical Chemistry Pharmaceutical Quality Control Chromatographic Separation

Fulvestrant Sulfone as a Major Oxidative Metabolite: Comparative Formation Rates with Parent Fulvestrant from ZB716

In vitro and in vivo metabolism studies of the oral SERD candidate ZB716 identified Fulvestrant and Fulvestrant sulfone as the two major oxidative metabolites [1]. This finding positions Fulvestrant sulfone as a key analyte in the evaluation of next-generation oral SERDs. While the study did not directly compare the formation rates of Fulvestrant sulfone from ZB716 versus from Fulvestrant, it establishes that the sulfone pathway is a significant metabolic route for this class of steroidal SERDs [1].

Drug Metabolism Pharmacokinetics Oral SERD Development

Regulatory Pharmacopoeial Designation: The Non-Substitutable Identity of Fulvestrant Sulfone as EP Impurity B

Fulvestrant sulfone is officially listed in the FDA Substance Registration System and is recognized as 'FULVESTRANT IMPURITY B' [EP IMPURITY] and 'FULVESTRANT IMPURITY, FULVESTRANT SULFONE' [USP IMPURITY] [1]. This official designation is a critical differentiator. While Fulvestrant sulfoxide and other related impurities have their own distinct monographs and acceptance criteria, Fulvestrant sulfone's specific identity is non-interchangeable for regulatory submissions. Using a non-pharmacopoeial grade of this compound, or the wrong impurity standard, would result in a failed analytical method validation and potential rejection of a drug master file (DMF) or marketing authorization application .

Regulatory Compliance Pharmaceutical Analysis Quality Assurance

Optimal Application Scenarios for Fulvestrant Sulfone (CAS 98008-06-1) in Drug Development and Quality Control


HPLC System Suitability and Method Validation for Fulvestrant API Analysis

In GMP quality control laboratories, Fulvestrant sulfone is used as a reference standard to demonstrate the resolving power of an HPLC system. Its distinct molecular weight and polarity relative to Fulvestrant cause it to elute at a different retention time. A system suitability test (SST) injection containing a mixture of Fulvestrant and Fulvestrant sulfone is used to verify that the column and mobile phase can achieve baseline resolution between the main peak and this critical impurity before a sequence of sample analyses is run .

Quantification of Impurity B in Fulvestrant Drug Substance and Drug Product for Regulatory Submissions

Analytical development scientists in pharmaceutical companies or contract research organizations (CROs) use a characterized standard of Fulvestrant sulfone (EP Impurity B) to quantify the amount of this specific degradation product or process impurity in batches of Fulvestrant API and finished injectable formulations . The accurate quantitation of this impurity to levels specified in ICH guidelines (e.g., ≤0.15% for an identification threshold) is a mandatory requirement for the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings like an IND, NDA, or ANDA .

Metabolite Identification and Profiling in Preclinical and Clinical Studies of Steroidal SERDs

Research teams investigating the metabolism of novel steroidal SERD candidates (e.g., oral analogs like ZB716) require a pure, authenticated sample of Fulvestrant sulfone to serve as an analytical reference . This standard allows for the definitive identification and, when a stable isotope-labeled analog (e.g., Fulvestrant 9-Sulfone-D₃) is used , accurate quantification of the sulfone metabolite in complex biological matrices like plasma, urine, and feces using LC-MS/MS. This data is crucial for understanding metabolic pathways and building a complete pharmacokinetic profile of a new drug candidate .

Process Chemistry Development and Optimization for Fulvestrant Manufacturing

During the scale-up of Fulvestrant synthesis, process chemists monitor the formation of the sulfone impurity as an over-oxidation byproduct . By using a Fulvestrant sulfone standard to calibrate in-process control (IPC) methods, chemists can optimize reaction conditions (e.g., oxidant stoichiometry, time, temperature) to minimize the formation of this impurity and maximize the yield and purity of the desired sulfoxide (Fulvestrant) API . Patents describe processes specifically designed to recycle or reduce this sulfone byproduct back to the desired sulfoxide to improve overall process efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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